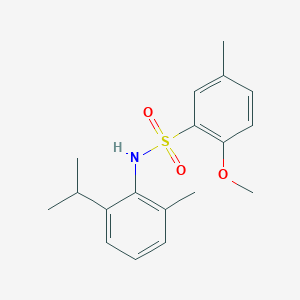
N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamide
Übersicht
Beschreibung
N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamide, also known as Nitrothiophene, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides and has been found to exhibit significant biological activity.
Wirkmechanismus
The mechanism of action of N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various biological processes. N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has been found to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of their growth. It has also been found to inhibit the activity of certain cancer cell enzymes, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, leading to their death. N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has also been found to inhibit the growth of certain cancer cells, leading to their death. Additionally, N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has been found to exhibit anti-inflammatory and analgesic activities, leading to the reduction of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene exhibits significant biological activity, making it a valuable tool for studying various biological processes. However, N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene also has some limitations. It is relatively unstable and can decompose over time, leading to the loss of biological activity. Additionally, N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene can be toxic to certain cells at high concentrations, limiting its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene. One direction is the study of its potential use in cancer therapy. N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has been found to inhibit the growth of certain cancer cells, and further studies could lead to the development of new cancer treatments. Another direction is the study of its potential use in the treatment of inflammatory diseases. N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has been found to exhibit anti-inflammatory and analgesic activities, and further studies could lead to the development of new anti-inflammatory drugs. Additionally, the study of the mechanism of action of N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene could lead to the development of new drugs targeting specific enzymes involved in various biological processes.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has also been found to inhibit the growth of certain cancer cells and has been studied for its potential use in cancer therapy. Additionally, N-(2-isopropylphenyl)-2-nitro-N-3-thietanylbenzenesulfonamidene has been found to exhibit anti-inflammatory and analgesic activities and has been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-nitro-N-(2-propan-2-ylphenyl)-N-(thietan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-13(2)15-7-3-4-8-16(15)19(14-11-25-12-14)26(23,24)18-10-6-5-9-17(18)20(21)22/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQZQTKXEHSMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N(C2CSC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(acetylamino)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B4390846.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4390853.png)
![4'-acetyl-2-amino-5'-methylspiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrol]-2'(1'H)-one](/img/structure/B4390867.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4390871.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4390882.png)

![{[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetic acid](/img/structure/B4390911.png)
![N-[2-chloro-4-(cyclopentyloxy)-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4390918.png)
![1-(4-chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4390921.png)
![1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4390923.png)
![2-chloro-N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4390924.png)

